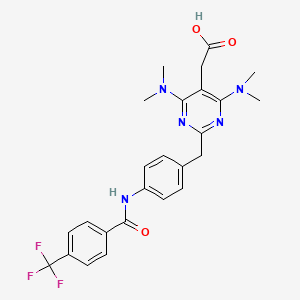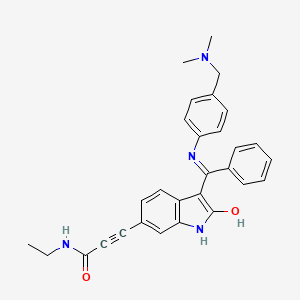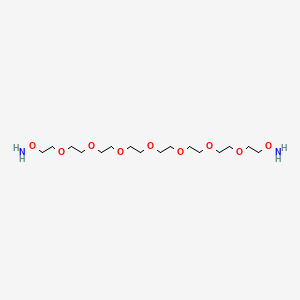
Bis-aminooxy-PEG7
Overview
Description
Bis-aminooxy-PEG7: is a polyethylene glycol (PEG) derivative containing two aminooxy groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it highly useful in various biochemical applications. The aminooxy groups in this compound can react with aldehydes to form oxime bonds, or with reductants to form hydroxylamine linkages .
Mechanism of Action
- Role : It connects two essential ligands, crucial for forming PROTAC (PROteolysis TAgeting Chimeras) molecules. These PROTACs enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Target of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Bis-aminooxy-PEG7 interacts with various biomolecules through its aminooxy groups. These groups can form oxime bonds with aldehydes, a common functional group in many biomolecules . If a reductant is used, it will form a hydroxylamine linkage . This property allows this compound to participate in a variety of biochemical reactions.
Cellular Effects
It is known that this compound is a PEG-based linker for PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . This suggests that this compound may influence cell function by altering protein levels within the cell.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its ability to form bonds with aldehydes . This allows it to interact with a wide range of biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.
Temporal Effects in Laboratory Settings
Given its role as a linker in PROTACs , it is likely that its effects would depend on the stability and degradation rates of the PROTACs it is part of.
Metabolic Pathways
Given its ability to form bonds with aldehydes , it is likely that it could interact with a variety of enzymes and cofactors.
Transport and Distribution
Its hydrophilic nature due to the PEG spacer likely influences its distribution .
Subcellular Localization
Given its role as a linker in PROTACs , it is likely that its localization would depend on the specific proteins it is designed to target.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Bis-aminooxy-PEG7 is synthesized by reacting a PEG derivative with aminooxy groups. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction. The reaction conditions often include maintaining a low temperature to prevent degradation of the aminooxy groups .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: : Bis-aminooxy-PEG7 primarily undergoes nucleophilic addition reactions with aldehydes to form oxime bonds. Under reductive conditions, it can form hydroxylamine linkages .
Common Reagents and Conditions: : The common reagents used in these reactions include aldehydes and reductants like sodium borohydride. The reactions are typically carried out in aqueous media or organic solvents like DMSO or DMF .
Major Products Formed: : The major products formed from these reactions are oxime bonds when reacting with aldehydes, and hydroxylamine linkages under reductive conditions .
Scientific Research Applications
Chemistry: : In chemistry, Bis-aminooxy-PEG7 is used as a linker in the synthesis of complex molecules. It facilitates the formation of oxime bonds, which are stable and useful in various chemical syntheses .
Biology: : In biological research, this compound is used in bioconjugation techniques. It helps in attaching biomolecules to surfaces or other molecules, enhancing their functionality and stability .
Medicine: : In medicine, this compound is used in drug delivery systems. The PEG spacer increases the solubility and stability of drugs, improving their efficacy and reducing side effects .
Industry: : In industrial applications, this compound is used in the production of polymers and other materials. Its ability to form stable bonds makes it valuable in creating durable and high-performance materials .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other PEG derivatives with functional groups like amino, carboxyl, or thiol groups. Examples include amino-PEG, carboxyl-PEG, and thiol-PEG .
Uniqueness: : Bis-aminooxy-PEG7 is unique due to its aminooxy groups, which provide specific reactivity with aldehydes. This specificity and the stability of the resulting oxime bonds make it particularly valuable in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
O-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N2O9/c17-26-15-13-24-11-9-22-7-5-20-3-1-19-2-4-21-6-8-23-10-12-25-14-16-27-18/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMKUVSBEGNABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)OCCOCCOCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)
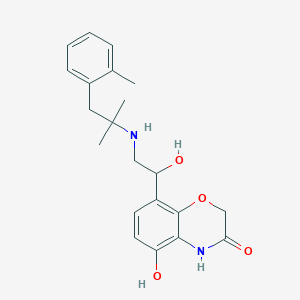
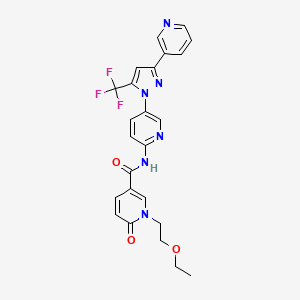
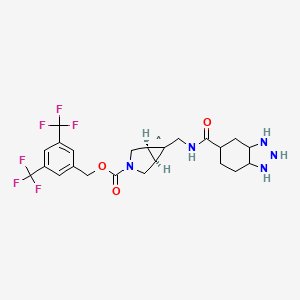
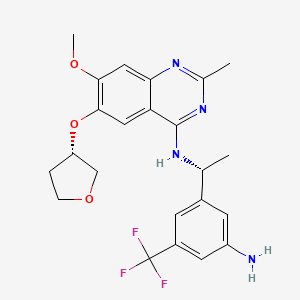
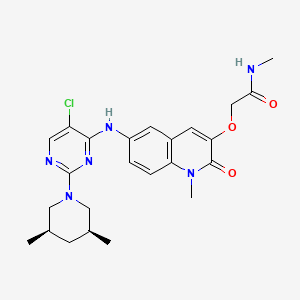
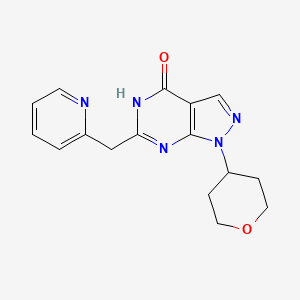
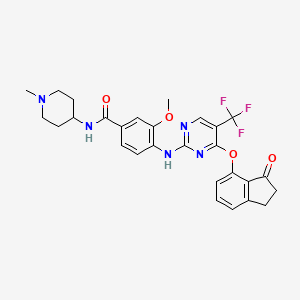
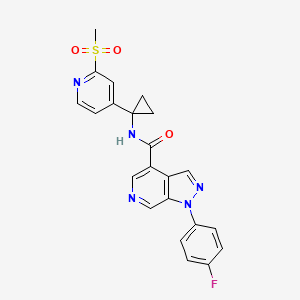
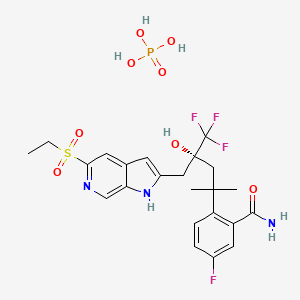
![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
